molecular formula C12H8F3NO2S B13678176 Methyl 2-[4-(Trifluoromethyl)phenyl]thiazole-4-carboxylate

Methyl 2-[4-(Trifluoromethyl)phenyl]thiazole-4-carboxylate

Cat. No.: B13678176
M. Wt: 287.26 g/mol
InChI Key: ZYIJNQMHIXYZSU-UHFFFAOYSA-N
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Description

Methyl 2-[4-(Trifluoromethyl)phenyl]thiazole-4-carboxylate is a thiazole-based heterocyclic compound featuring a methyl ester group at position 4 and a 4-(trifluoromethyl)phenyl substituent at position 2 of the thiazole ring. Its molecular formula is C₁₂H₈F₃NO₂S, with a calculated molecular weight of 287.2 g/mol. The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, making this compound a valuable intermediate for synthesizing more complex molecules, such as kinase inhibitors or antimicrobial agents.

Properties

Molecular Formula

C12H8F3NO2S

Molecular Weight

287.26 g/mol

IUPAC Name

methyl 2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C12H8F3NO2S/c1-18-11(17)9-6-19-10(16-9)7-2-4-8(5-3-7)12(13,14)15/h2-6H,1H3

InChI Key

ZYIJNQMHIXYZSU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CSC(=N1)C2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Thiazole Ring Formation via Condensation of Thioamide and α-Haloketone

One common approach to synthesizing thiazole derivatives involves the condensation of a thioamide intermediate with an α-haloketone or α-haloester. For example, ethyl 2-chloroacetoacetate can be reacted with a substituted thiobenzamide to form thiazole esters.

  • Step 1: Preparation of thiobenzamide intermediate by reacting 4-(trifluoromethyl)benzamide with Lawesson's reagent in tetrahydrofuran at room temperature.
  • Step 2: Refluxing the thiobenzamide with ethyl 2-chloroacetoacetate in ethanol at 70 °C for 6 hours to form the thiazole ring.
  • Step 3: Purification by column chromatography yields the ethyl thiazole carboxylate derivative with yields up to 92%.

This method can be adapted for methyl esters by substituting ethyl 2-chloroacetoacetate with the corresponding methyl ester analog.

Hydrazine Hydrate-Mediated Conversion to Carbohydrazide Intermediates

Hydrazine hydrate treatment of ester intermediates yields thiazole carbohydrazides, which are useful intermediates for further derivatization.

  • Reaction of ethyl 2-(4-trifluoromethylphenyl)-4-methyl-thiazole-5-carboxylate with hydrazine hydrate in absolute ethanol under reflux for 5 hours produces the corresponding carbohydrazide in approximately 80% yield.

This intermediate can be further modified to obtain substituted thiazole derivatives.

Esterification and Functional Group Transformations

The methyl ester group in this compound can be introduced or modified through standard esterification or transesterification reactions.

  • For example, hydrolysis of ethyl esters followed by methylation or direct methyl ester formation from acid chlorides is a common approach.

Representative Reaction Scheme

Step Reactants Conditions Product Yield (%)
1 4-(Trifluoromethyl)benzamide + Lawesson's reagent Room temperature, THF, 4 h Thiobenzamide intermediate Not specified
2 Thiobenzamide + methyl 2-chloroacetoacetate Reflux in ethanol, 6 h Methyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate Up to 92%
3 Ester intermediate + hydrazine hydrate Reflux in ethanol, 5 h Carbohydrazide intermediate ~80%

Alternative Synthetic Routes and Considerations

  • Continuous Flow and Automated Systems: Industrial synthesis may employ continuous flow reactors to enhance reaction efficiency and product yield, allowing better control over reaction parameters and scalability.

  • Use of Thionyl Chloride: For conversion of carboxylic acids to acid chlorides, thionyl chloride reflux is a standard procedure, facilitating subsequent esterification or amide formation steps.

Summary Table of Preparation Methods

Method Key Reactants/Intermediates Reaction Conditions Yield (%) Notes
Thiazole ring formation via thiobenzamide and α-haloester 4-(Trifluoromethyl)benzamide, methyl 2-chloroacetoacetate Reflux in ethanol, 6 h Up to 92% High purity, column chromatography purification
Hydrazine hydrate conversion Ester intermediate Reflux in ethanol, 5 h ~80% Produces carbohydrazide intermediate
Acid chloride formation Carboxylic acid + thionyl chloride Reflux, 8 h High For further esterification/amidation

Research Findings and Source Verification

  • The preparation methods described are corroborated by multiple independent sources including patent literature and peer-reviewed articles focusing on thiazole derivatives synthesis.
  • The synthetic routes emphasize the importance of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity.
  • The trifluoromethyl substituent's presence requires careful handling due to its electron-withdrawing effects influencing reactivity and stability during synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-(Trifluoromethyl)phenyl]thiazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted derivatives .

Scientific Research Applications

Methyl 2-[4-(Trifluoromethyl)phenyl]thiazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-[4-(Trifluoromethyl)phenyl]thiazole-4-carboxylate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively .

Comparison with Similar Compounds

Methyl 2-phenylthiazole-4-carboxylate

This analogue (C₁₁H₉NO₂S, MW 235.3 g/mol) replaces the -CF₃ group with a hydrogen atom at the phenyl ring’s para position. Key differences include:

  • Lipophilicity : The -CF₃ group increases logP by ~1.2 units (estimated), enhancing membrane permeability.
  • Applications : The phenyl analogue may serve as a simpler scaffold for preliminary SAR studies, while the -CF₃ variant is preferred for optimizing metabolic stability in drug candidates.

Ethyl Ester Derivatives with Functionalized Aromatic Groups

Ethyl 2-[4-(Boc-amino)phenyl]thiazole-4-carboxylate

This compound (C₁₉H₂₉N₃O, MW 315.5 g/mol) features an ethyl ester and a tert-butoxycarbonyl (Boc)-protected amino group on the phenyl ring. Key comparisons:

  • Ester reactivity : Ethyl esters hydrolyze slower than methyl esters, offering better stability in aqueous environments.

Thiazole Derivatives with Extended Pharmacophoric Groups

Compounds 10d , 10e , and 10f () incorporate piperazine and urea moieties alongside the thiazole core:

  • Molecular complexity : These derivatives (MW ~513–547 g/mol) are significantly larger than the target compound, reflecting added pharmacophoric elements for target engagement (e.g., hydrogen bonding via urea groups).

Data Tables

Discussion of Research Findings

  • Substituent effects: The -CF₃ group enhances lipophilicity and electron-deficient character compared to phenyl or Boc-amino substituents, favoring interactions with hydrophobic protein pockets.
  • Ester choice : Methyl esters may prioritize synthetic simplicity, while ethyl esters or functionalized derivatives (e.g., 10d–10f) are tailored for specific stability or binding requirements.
  • Synthetic versatility : High yields in complex analogues () suggest the target compound’s scaffold is amenable to further derivatization, such as urea or piperazine additions, for drug discovery pipelines.

Biological Activity

Methyl 2-[4-(trifluoromethyl)phenyl]thiazole-4-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms, structure-activity relationships (SAR), and relevant case studies.

Overview of Thiazole Compounds

Thiazole derivatives have been extensively studied for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. The thiazole ring system is recognized as a versatile pharmacophore in medicinal chemistry, often serving as a scaffold for drug development due to its ability to interact with various biological targets .

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit varying degrees of antimicrobial activity. For instance, compounds related to this compound have been evaluated against a range of bacteria and fungi. A study demonstrated that thiazole derivatives showed moderate antibacterial activity with minimum inhibitory concentration (MIC) values typically ranging from 100 to 400 μg/mL against Gram-positive and Gram-negative bacteria . In contrast, antifungal activity was more pronounced, with some derivatives showing MIC values as low as 3.92–4.01 mM against Candida albicans and Aspergillus niger .

Anticancer Activity

The anticancer potential of thiazole derivatives has garnered considerable attention. This compound has been implicated in various studies aimed at understanding its cytotoxic effects on cancer cell lines. The compound's structure allows it to interact with cellular targets involved in proliferation and apoptosis.

Case Studies

  • Prostate Cancer : A series of thiazole derivatives were evaluated for their antiproliferative effects on prostate cancer cells, revealing IC50 values in the low nanomolar range (0.7–1.0 μM) for some derivatives . The mechanism of action was linked to the inhibition of tubulin polymerization, a crucial process for cell division.
  • Melanoma : Another study reported that modifications in the thiazole structure led to enhanced activity against melanoma cell lines, with IC50 values significantly lower than those of traditional chemotherapeutics like doxorubicin . This highlights the importance of structural modifications in enhancing biological activity.

Structure-Activity Relationship (SAR)

The SAR analysis is critical in understanding how structural variations influence the biological activity of thiazole derivatives. Key findings include:

  • Electron-Withdrawing Groups : The presence of electron-withdrawing groups (e.g., trifluoromethyl) at specific positions on the phenyl ring enhances the compound's lipophilicity and biological activity .
  • Hydrophobic Interactions : Compounds exhibiting hydrophobic characteristics tend to demonstrate better interaction with lipid membranes, which can enhance their antimicrobial and anticancer activities .
  • Substituent Effects : Variations in substituents on the thiazole ring can lead to significant changes in potency; for example, the introduction of methyl or chloro groups has been shown to improve anticancer efficacy .

Summary Table of Biological Activities

Biological ActivityTested Organisms/Cell LinesIC50/MIC Values
AntibacterialVarious bacteria100–400 μg/mL
AntifungalCandida albicans3.92–4.01 mM
AnticancerProstate cancer cells0.7–1.0 μM
Melanoma cells<0.6 μM

Q & A

Q. Q1. What are the common synthetic routes for Methyl 2-[4-(Trifluoromethyl)phenyl]thiazole-4-carboxylate, and how are reaction conditions optimized?

The compound is typically synthesized via cyclocondensation of substituted thioamides with α-haloketones or through coupling reactions. For example, analogous thiazole esters are synthesized by reacting 4-(trifluoromethyl)phenyl-substituted thioureas with methyl bromopyruvate under basic conditions (e.g., K₂CO₃ in DMF at 80°C) . Optimization involves adjusting stoichiometry, solvent polarity (e.g., DMF vs. THF), and temperature to maximize yield and minimize side products like sulfoxides or over-alkylated derivatives. LCMS (e.g., m/z 259 [M+H]+) and HPLC retention time (e.g., 1.32 minutes under QC-SMD-TFA05 conditions) are critical for monitoring progress .

Q. Q2. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Key techniques include:

  • NMR : ¹H and ¹³C NMR to confirm the thiazole ring, trifluoromethyl group (δ ~110-120 ppm in ¹³C), and ester moiety.
  • LCMS/HPLC : For purity assessment and molecular ion verification (e.g., m/z 259 [M+H]+) .
  • X-ray crystallography : SHELX software (e.g., SHELXL) is used for structural refinement, particularly to resolve ambiguities in substituent positioning .

Reactivity and Functionalization

Q. Q3. How does the trifluoromethyl group influence the reactivity of the thiazole ring?

The electron-withdrawing trifluoromethyl group reduces electron density on the thiazole ring, making it less susceptible to electrophilic substitution but more reactive toward nucleophilic attack at the 2- and 5-positions. This property is leveraged in derivatization; for example, the carboxylate at position 4 can undergo hydrolysis to carboxylic acid for further amidation .

Q. Q4. What strategies are used to functionalize the thiazole ring while preserving the trifluoromethylphenyl group?

  • Nucleophilic substitution : The 2-position can react with amines or alkoxides.
  • Cross-coupling : Suzuki-Miyaura coupling at the 5-position (if halogenated) with aryl boronic acids .
  • Ester hydrolysis : Controlled hydrolysis with NaOH/MeOH yields the carboxylic acid for peptide coupling .

Advanced Analytical Challenges

Q. Q5. How are data contradictions resolved when crystallographic and spectroscopic results disagree on substituent positioning?

Discrepancies may arise from dynamic effects in solution (NMR) vs. static crystal structures. SHELXL refinement with high-resolution data (e.g., <1.0 Å) and DFT calculations (e.g., Gaussian) can reconcile differences by comparing experimental and computed NMR shifts .

Q. Q6. What are the common impurities in scaled-up synthesis, and how are they identified?

Byproducts include:

  • Oxidation products : Thiazole sulfoxides detected via LCMS (m/z +16).
  • Diastereomers : From incomplete stereocontrol in multi-step syntheses, resolved by chiral HPLC .
  • Residual solvents : GC-MS headspace analysis ensures compliance with ICH guidelines .

Biological and Mechanistic Studies

Q. Q7. How is this compound used as a scaffold in medicinal chemistry research?

The thiazole core and trifluoromethyl group enhance bioavailability and target binding. It serves as a precursor for kinase inhibitors or antimicrobial agents. For example, the carboxylate can be converted to amides via EDC/HOBt coupling for structure-activity relationship (SAR) studies .

Q. Q8. What computational methods predict the compound’s pharmacokinetic properties?

  • ADMET prediction : Tools like SwissADME estimate logP (~2.5), GI absorption (high), and BBB permeability (low due to ester hydrophilicity).
  • Molecular docking : AutoDock Vina models interactions with targets like COX-2 or bacterial enzymes .

Methodological Troubleshooting

Q. Q9. How can low yields in the final coupling step be addressed?

  • Catalyst optimization : Use Pd(OAc)₂/XPhos for Suzuki couplings instead of cheaper but less efficient catalysts.
  • Protecting groups : Temporarily protect the carboxylate as a tert-butyl ester to prevent side reactions .
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes, improving yield by 15-20% .

Q. Q10. What are best practices for handling air-sensitive intermediates during synthesis?

  • Use Schlenk lines for moisture-sensitive steps (e.g., Grignard reactions).
  • Store intermediates under argon with molecular sieves.
  • Monitor reaction progress via in-situ IR spectroscopy to avoid exposure .

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